molecular formula C23H24N2O4 B12464922 2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide

2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide

Cat. No.: B12464922
M. Wt: 392.4 g/mol
InChI Key: HTKZQCYQQBUGLE-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and phenyl substituents, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)aniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Similar structure but lacks the isoindoline moiety.

    4-methoxy-N-(phenyl)benzamide: Similar structure but lacks the dioxooctahydroisoindoline moiety.

Uniqueness

2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide is unique due to the presence of both the methoxy and isoindoline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-methoxy-N-[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H24N2O4/c1-14-7-12-17-19(13-14)23(28)25(22(17)27)16-10-8-15(9-11-16)24-21(26)18-5-3-4-6-20(18)29-2/h3-6,8-11,14,17,19H,7,12-13H2,1-2H3,(H,24,26)

InChI Key

HTKZQCYQQBUGLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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